N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Description
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have received significant interest due to their diverse biological potential . They are often used in medicinal chemistry as building blocks for many drug candidates .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substitutions at various positions in the molecule. For instance, different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring can significantly influence the structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific structure of the compound. For example, 3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structure. For instance, all the potent compounds from a series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives had a ClogP value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .Mechanism of Action
Target of Action
The primary targets of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are not explicitly mentioned in the available literature
Mode of Action
It’s worth noting that many similar compounds interact with their targets through hydrogen bonding .
Pharmacokinetics
The predicted physicochemical properties suggest that the compound has a high logp value, indicating potential lipophilicity . This could influence its absorption and distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of N-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine’s action are not well-documented in the available literature
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied Factors such as pH, temperature, and presence of other molecules could potentially affect its action
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGIEKKMOCOHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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